molecular formula C20H21FN6 B10926573 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole

Cat. No.: B10926573
M. Wt: 364.4 g/mol
InChI Key: HFRPKKZQKWJDDW-UHFFFAOYSA-N
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Description

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple pyrazole rings and a fluorophenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Industrial production may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance the scalability and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-phenyl-4-methylpyrazole
  • 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-chlorophenyl)-4-methylpyrazole
  • 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-bromophenyl)-4-methylpyrazole

Uniqueness

Compared to similar compounds, 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C20H21FN6

Molecular Weight

364.4 g/mol

IUPAC Name

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C20H21FN6/c1-12-19(17-10-25(4)22-13(17)2)24-27(16-8-6-15(21)7-9-16)20(12)18-11-26(5)23-14(18)3/h6-11H,1-5H3

InChI Key

HFRPKKZQKWJDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN(N=C2C)C)C3=CC=C(C=C3)F)C4=CN(N=C4C)C

Origin of Product

United States

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